

An In-depth Technical Guide to 4'-Chloro-2',5'-dimethoxyacetoacetanilide

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Compound of Interest

Compound Name: 4'-Chloro-2',5'-
dimethoxyacetoacetanilide

Cat. No.: B1293927

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and spectroscopic data of **4'-Chloro-2',5'-dimethoxyacetoacetanilide**. This compound is a key intermediate in the synthesis of organic pigments.

Chemical Identity and Properties

4'-Chloro-2',5'-dimethoxyacetoacetanilide, also known by its IUPAC name N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide, is an organic compound that serves a crucial role as a chemical intermediate.^{[1][2][3]} It is classified as an acetoacetanilide derivative.^[2] In the context of dye manufacturing, it is commonly referred to as Azoic Coupling Component 44.^{[1][4][5]}

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	4433-79-8[1][2][3][4][5][6][7][8]
Molecular Formula	C ₁₂ H ₁₄ ClNO ₄ [1][2][3][4][5][6]
Molecular Weight	271.70 g/mol [1][2][4][5][6]
IUPAC Name	N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide[1][2]
InChI Key	MOUVJGIRLPZEES-UHFFFAOYSA-N[1][2]
Canonical SMILES	CC(=O)CC(=O)NC1=CC(=C(C=C1OC)Cl)OC[9]
Synonyms	Acetoacet-4-chloro-2,5-dimethoxyanilide, Naphthol AS-IRG, C.I. 37613[1][6]

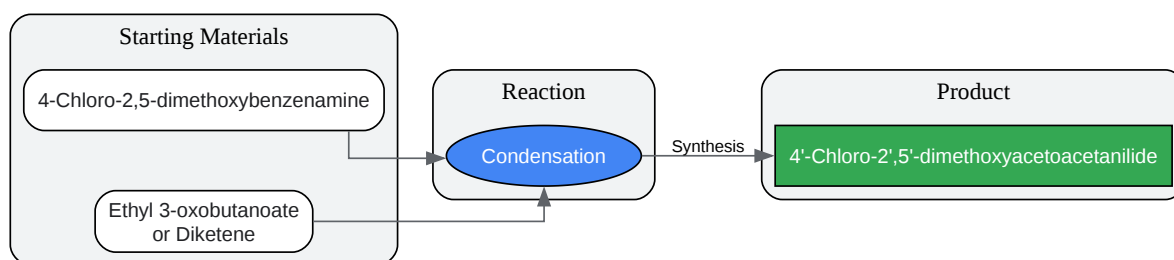
Table 2: Physical and Chemical Properties

Property	Value
Appearance	Off-white to light yellow powder/crystalline solid. [1][2][6]
Melting Point	102-104 °C[1][9]
Boiling Point (Predicted)	432.7 °C at 760 mmHg[1][9]
Density (Predicted)	1.277 g/cm ³ [1][9]
pKa (Predicted)	10.75 ± 0.46[2]
LogP	2.1 - 2.35[1][9]
Hydrogen Bond Donors	1[1]
Hydrogen Bond Acceptors	4[1]
Rotatable Bonds	5[1]

Synthesis

The primary application of **4'-Chloro-2',5'-dimethoxyacetoacetanilide** is as an intermediate in the manufacturing of organic pigments, most notably C.I. Pigment Yellow 83.[5] Its synthesis is a critical step in the production of these high-performance colorants.

The general synthetic route involves the condensation of 4-chloro-2,5-dimethoxybenzenamine with an acetoacetylating agent, such as ethyl 3-oxobutanoate or diketene.[4][6]



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General synthesis workflow for **4'-Chloro-2',5'-dimethoxyacetoacetanilide**.

Disclaimer: A detailed, peer-reviewed experimental protocol for the synthesis of this specific compound is not readily available in open literature. The following protocol is a representative procedure based on general methods for acetoacetanilide synthesis.

Objective: To synthesize **4'-Chloro-2',5'-dimethoxyacetoacetanilide** via condensation of 4-chloro-2,5-dimethoxybenzenamine and ethyl 3-oxobutanoate.

Materials:

- 4-chloro-2,5-dimethoxybenzenamine
- Ethyl 3-oxobutanoate (ethyl acetoacetate)
- Toluene (or another suitable inert solvent)
- Glacial acetic acid (catalytic amount)

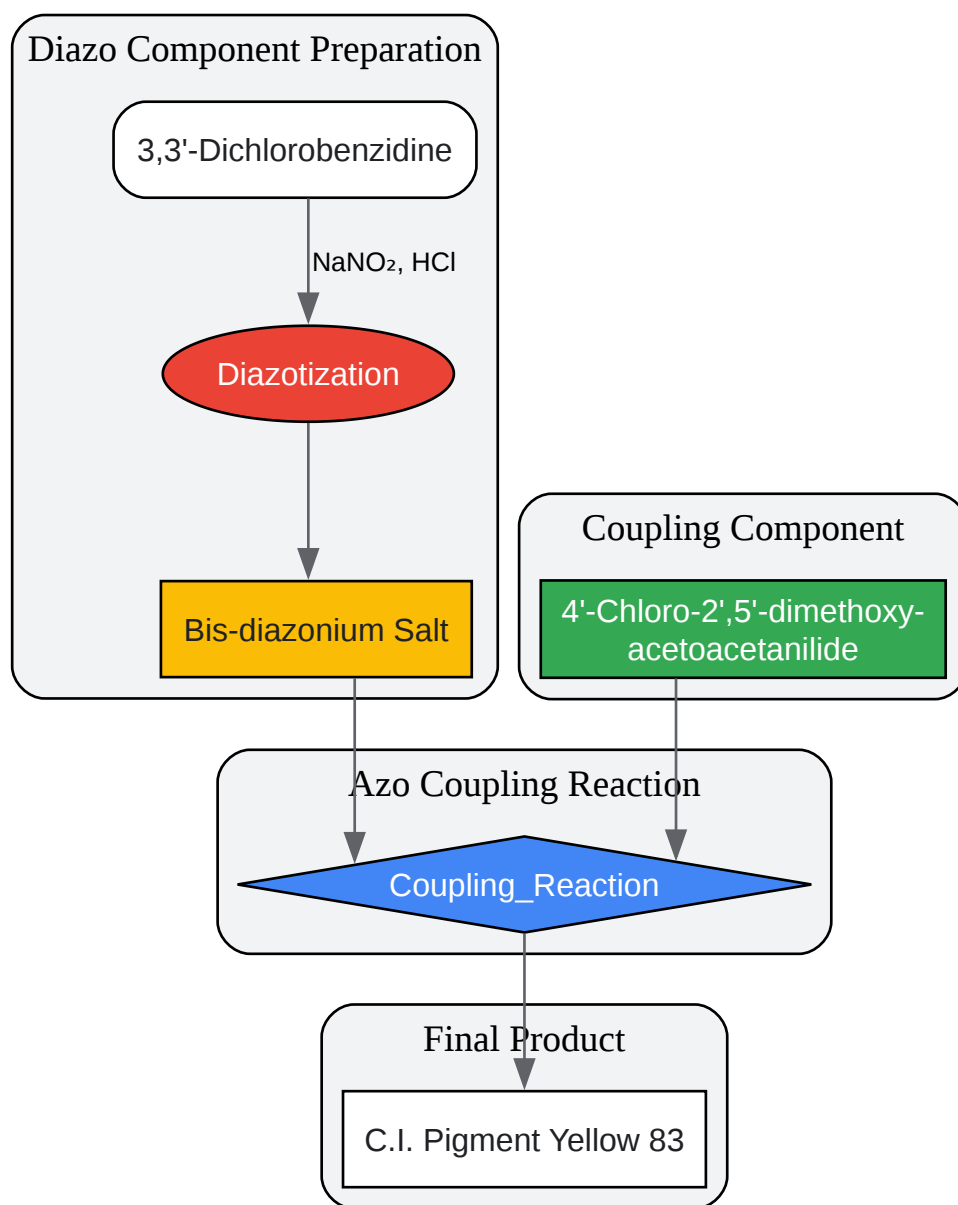
- Ethanol (for recrystallization)
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Heating mantle and magnetic stirrer

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 equivalent of 4-chloro-2,5-dimethoxybenzenamine in a suitable volume of toluene.
- **Addition of Reagents:** To the stirred solution, add a slight excess (approximately 1.1 to 1.2 equivalents) of ethyl 3-oxobutanoate. Add a catalytic amount of glacial acetic acid.
- **Reaction:** Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent volume can be reduced under reduced pressure to induce crystallization.
- **Isolation:** Collect the solid product by vacuum filtration and wash with a small amount of cold solvent (e.g., ethanol or hexane) to remove unreacted starting materials and soluble impurities.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.
- **Drying:** Dry the purified product in a vacuum oven at a moderate temperature.

Role in Pigment Synthesis

4'-Chloro-2',5'-dimethoxyacetoacetanilide is a crucial precursor for the synthesis of diarylide yellow pigments, such as C.I. Pigment Yellow 83. In this process, it acts as the "coupling component." The synthesis involves a diazotization-coupling reaction.



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Synthesis pathway of C.I. Pigment Yellow 83.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **4'-Chloro-2',5'-dimethoxyacetoacetanilide**.

Table 3: Summary of Available Spectroscopic Data

Technique	Data Source/Reference	Key Information
Infrared (IR) Spectroscopy	NIST WebBook[7][10]	An IR spectrum is available, showing characteristic absorptions for the functional groups present. Key peaks would be expected for N-H stretching, C=O stretching (amide and ketone), and C-O stretching (ethers).
¹ H NMR Spectroscopy	PubChem[6]	Data is referenced, which would show signals for the aromatic protons, methoxy groups, methylene group, and the methyl group of the acetoacetyl moiety.
Mass Spectrometry (GC-MS)	PubChem[6]	Referenced data would provide the molecular ion peak and fragmentation pattern, confirming the molecular weight and structure.
FTIR Spectroscopy	PubChem[6]	Referenced data, providing more detailed vibrational information than standard IR.

Note: While the existence of this spectroscopic data is documented, direct access to raw data files or detailed peak lists may be restricted in some databases.

- ¹H NMR:
 - Singlets for the two methoxy groups (-OCH₃).
 - A singlet for the methyl group (-CH₃) of the acetoacetyl group.
 - A singlet for the methylene group (-CH₂-) of the acetoacetyl group.

- Signals in the aromatic region for the two protons on the benzene ring.
- A broad singlet for the amide proton (-NH-).
- IR Spectroscopy:
 - N-H stretch around 3200-3400 cm^{-1} .
 - C-H stretches (aromatic and aliphatic) around 2850-3100 cm^{-1} .
 - Two distinct C=O stretches for the ketone and amide carbonyls, typically in the range of 1650-1720 cm^{-1} .
 - C-O stretches for the ether groups around 1000-1300 cm^{-1} .
 - C-Cl stretch in the fingerprint region.

This technical guide provides a consolidated source of information on **4'-Chloro-2',5'-dimethoxyacetoacetanilide** for professionals in research and development. The data presented is based on publicly available information from chemical suppliers, databases, and patent literature. For critical applications, experimental verification of these properties is recommended.

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